2-(1,3-二氧代-3a,4,7,7a-四氢-1H-4,7-甲烷异吲哚-2(3H)-基)-1,1,3,3-四甲基脲四氟硼酸盐

描述

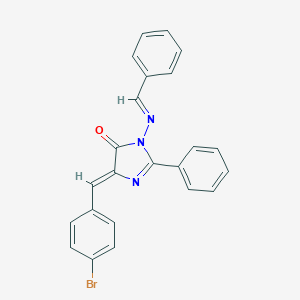

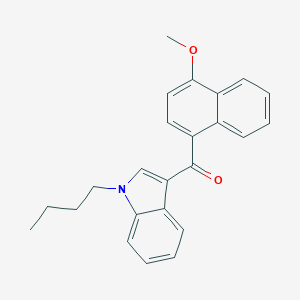

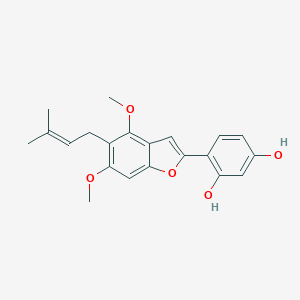

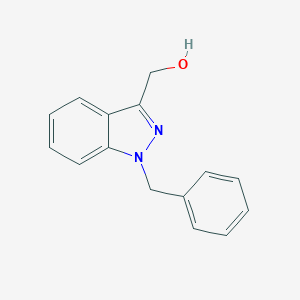

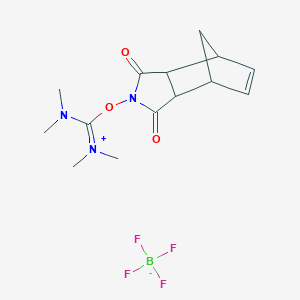

The compound “2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate” has a CAS Number of 125700-73-4 and a molecular weight of 365.14 . It is also known by its IUPAC name, "2- (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate" .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H20N3O3.BF4/c1-15(2)14(16(3)4)20-17-12(18)10-8-5-6-9(7-8)11(10)13(17)19;2-1(3,4)5/h5-6,8-11H,7H2,1-4H3;/q+1;-1 . This code provides a textual representation of the compound’s molecular structure. The physical form of this compound is not specified in the available resources .

科学研究应用

Chemical Synthesis and Reactions

Sainsbury(1991 年)的一项研究讨论了 1,2-恶嗪和 1,2-苯并恶嗪的合成和反应,它们是可以通过某些二羟基恶嗪脱水合成的相关化合物。这些化合物是通过加热与沸腾的甲醇或乙醇中的尿素进行环化过程合成的。强调了恶嗪盐在这些反应中作为亲电体的作用,提供了对复杂有机分子合成和反应性的见解(Sainsbury, 1991)。

Methanotrophs in Methane Utilization

Strong、Xie 和 Clarke(2015 年)对甲烷菌(以甲烷为唯一碳源的细菌)的研究突出了这些生物的潜在生物技术应用。甲烷菌可以使用甲烷生成各种产品,包括单细胞蛋白、生物聚合物以及甲醇和有机酸等代谢物。这项研究强调了生物系统从甲烷等简单碳源中产生有价值化学物质的多功能性(Strong, Xie, & Clarke, 2015)。

Lignin Model Compound Acidolysis

Yokoyama(2015 年)回顾了木质素模型化合物的酸解,重点关注 β-O-4 键断裂机理。这项研究与理解复杂有机聚合物的化学分解有关,并可以深入了解科学研究中类似复杂化合物的反应性和潜在应用(Yokoyama, 2015)。

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P338+P351) .

作用机制

Target of Action

TNTU, also known as 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate, is primarily used in peptide synthesis . Its primary targets are the peptide chains that are being synthesized or modified .

Mode of Action

TNTU acts as a coupling reagent in peptide synthesis . It facilitates the formation of peptide bonds between amino acids, enabling the construction of peptide chains . TNTU has been reported to produce little racemization during coupling, which is crucial for maintaining the correct stereochemistry of the synthesized peptides .

Biochemical Pathways

It plays a significant role in the biochemical pathway of peptide synthesis . By facilitating the formation of peptide bonds, TNTU contributes to the construction of proteins, which are vital components of many biological pathways.

属性

IUPAC Name |

[dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N3O3.BF4/c1-15(2)14(16(3)4)20-17-12(18)10-8-5-6-9(7-8)11(10)13(17)19;2-1(3,4)5/h5-6,8-11H,7H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTWWFCCBWWXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)C2C3CC(C2C1=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BF4N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558769 | |

| Record name | (Dimethylamino)[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)oxy]-N,N-dimethylmethaniminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate | |

CAS RN |

125700-73-4 | |

| Record name | (Dimethylamino)[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)oxy]-N,N-dimethylmethaniminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-Norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium Tetrafluoroborate [Coupling Reagent for Peptide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the primary application of 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TNTU) in scientific research?

A: 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TNTU) is primarily recognized as a coupling reagent in peptide synthesis. [] Its role is to facilitate the formation of amide bonds between amino acids, which are the building blocks of peptides and proteins.

Q2: How does 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TNTU) compare to other coupling reagents in terms of yield and racemization in depside bond formation?

A: Research indicates that 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TNTU) provided lower yields compared to acid chloride, urethane-N-carboxyanhydrides, and PyBroP coupling in depside bond formation. [] While it can facilitate the reaction, other reagents may be more efficient depending on the specific application.

Q3: Has 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TNTU) been explored for solid phase peptide synthesis (SPPS) in aqueous environments?

A: Yes, 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TNTU) has been investigated for its potential in solid phase peptide synthesis (SPPS) conducted in aqueous media. [] This is significant because traditional SPPS often relies heavily on organic solvents, posing environmental concerns.

Q4: Beyond peptide synthesis, are there other applications where 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TNTU) plays a role?

A: 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TNTU) has been utilized in the creation of self-assembled layers for glycoprotein recognition. [] In one study, it was used to covalently link concanavalin A (Con A) to a gold surface, demonstrating its utility in biosensor development and glycoprotein research.

Q5: What is the molecular formula and weight of 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TNTU)?

A: The molecular formula of 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TNTU) is C14H20BF4N3O3, and its molecular weight is 365.13 g/mol. [] This information is crucial for researchers when calculating stoichiometry and preparing solutions.

Q6: Are there known solubility characteristics for 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TNTU)?

A: 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TNTU) is reported to be soluble in a range of solvents, including acetonitrile, water, dichloromethane, and methanol. [] This solubility profile is advantageous for researchers as it allows flexibility in experimental design and reaction conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。